
2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two methyl groups and a nitrophenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with 4-methyl-2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: 2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carboxylic acid.
Reduction: 2,5-dimethyl-1-(4-methyl-2-aminophenyl)pyrrole-3-carbaldehyde.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to alterations in cellular pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-dimethyl-1-(4-nitrophenyl)pyrrole-3-carbaldehyde
- 2,5-dimethyl-1-(2-methyl-4-nitrophenyl)pyrrole-3-carbaldehyde
- 2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carbaldehyde
Uniqueness
2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde is unique due to the presence of both methyl and nitrophenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C14H14N2O3/c1-9-4-5-13(14(6-9)16(18)19)15-10(2)7-12(8-17)11(15)3/h4-8H,1-3H3 |
Clave InChI |
VFIYWUQQDPVDMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



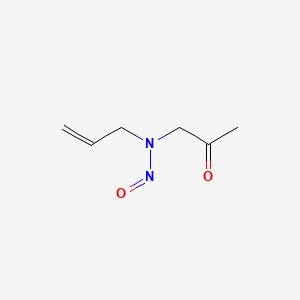
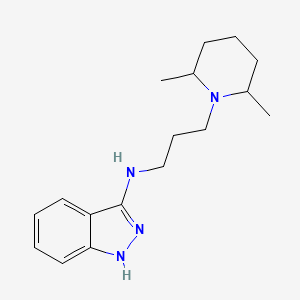

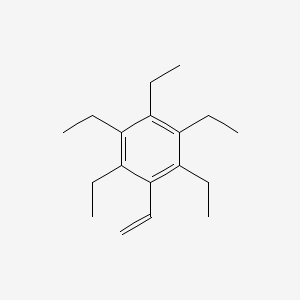


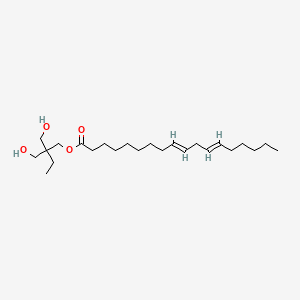
![Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate](/img/structure/B13788096.png)
![Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane](/img/structure/B13788102.png)
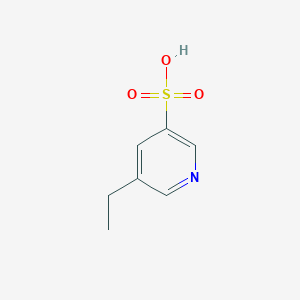
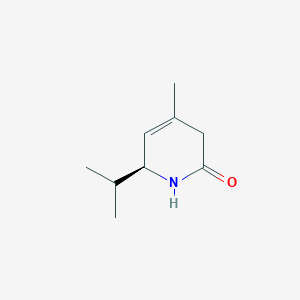
![(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one](/img/structure/B13788112.png)
![1-Oxa-4-thia-7-aza-spiro[4.4]nonane hydrochloride](/img/structure/B13788115.png)
